molecular formula C8H5FN2S B13416594 1-cyano-N-(4-fluorophenyl)methanethioamide CAS No. 79174-47-3

1-cyano-N-(4-fluorophenyl)methanethioamide

Cat. No.: B13416594
CAS No.: 79174-47-3
M. Wt: 180.20 g/mol
InChI Key: BRBRUGYQTAGYPY-UHFFFAOYSA-N
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Description

1-Cyano-N-(4-fluorophenyl)methanethioamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a methanethioamide moiety

Properties

CAS No.

79174-47-3

Molecular Formula

C8H5FN2S

Molecular Weight

180.20 g/mol

IUPAC Name

1-cyano-N-(4-fluorophenyl)methanethioamide

InChI

InChI=1S/C8H5FN2S/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12)

InChI Key

BRBRUGYQTAGYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyano-N-(4-fluorophenyl)methanethioamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with cyanogen bromide to yield the desired product. The reaction conditions usually require a solvent such as ethanol and are carried out at room temperature.

Industrial Production Methods: While specific industrial production methods for 1-cyano-N-(4-fluorophenyl)methanethioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-N-(4-fluorophenyl)methanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Cyano-N-(4-fluorophenyl)methanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-cyano-N-(4-fluorophenyl)methanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methanethioamide moiety can form hydrogen bonds and other interactions with biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 1-Cyano-N-(4-methylphenyl)methanethioamide
  • 1-Cyano-N-(4-chlorophenyl)methanethioamide
  • 1-Cyano-N-(4-bromophenyl)methanethioamide

Comparison: 1-Cyano-N-(4-fluorophenyl)methanethioamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets compared to its methyl, chloro, and bromo analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to different biological activities and applications.

Biological Activity

1-Cyano-N-(4-fluorophenyl)methanethioamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

1-Cyano-N-(4-fluorophenyl)methanethioamide features a cyano group (-C≡N) and a methanethioamide functional group. The presence of the fluorine atom in the phenyl ring enhances its reactivity and potential biological activity. The molecular formula is C9H8FN2SC_{9}H_{8}FN_{2}S with a boiling point of 256ºC at 760 mmHg.

Pharmacological Properties

Compounds containing cyano and thioamide groups often exhibit significant pharmacological properties. Research indicates that 1-cyano-N-(4-fluorophenyl)methanethioamide may possess the following biological activities:

Comparative Analysis with Similar Compounds

The biological activity of 1-cyano-N-(4-fluorophenyl)methanethioamide can be compared to structurally similar compounds, highlighting its unique aspects:

Compound NameStructure FeaturesUnique Aspects
1-cyano-N-(3-fluorophenyl)methanethioamideSimilar cyano and thioamide groupsDifferent fluorine positioning may alter biological activity
1-cyano-N-(4-methylphenyl)methanethioamideContains a methyl group on the phenyl ringMethyl substitution affects hydrophobicity and reactivity
N-(4-fluorophenyl)-2-cyanoacetamideContains an acetamide instead of thioamideDifferent functional group alters reactivity profile

Case Studies and Research Findings

While direct studies on 1-cyano-N-(4-fluorophenyl)methanethioamide are scarce, related research provides insights into its potential applications:

  • Antitumor Studies : A related compound demonstrated potent inhibitory activity against human class I HDAC isoforms, leading to increased acetyl-histone H3 levels and apoptosis in cancer cell lines . This suggests that similar compounds may have therapeutic potential in oncology.
  • Enzyme Interaction Studies : Research on thioamide derivatives indicates their capability to act as enzyme inhibitors, which could be relevant for drug design targeting metabolic pathways.

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